![molecular formula C9H8FNO2 B11758555 5-Fluoro-3-hydroxy-3-methylindolin-2-one](/img/structure/B11758555.png)
5-Fluoro-3-hydroxy-3-methylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-hydroxy-3-methylindolin-2-one is a fluorinated indole derivative Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Vorbereitungsmethoden
The synthesis of 5-Fluoro-3-hydroxy-3-methylindolin-2-one typically involves the functionalization of the indole ring. One common method is the electrophilic fluorination of indole derivatives using reagents such as trifluoromethyl hypofluorite or cesium fluoroxysulfate . These reactions are often carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the indole ring.
Analyse Chemischer Reaktionen
5-Fluoro-3-hydroxy-3-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-hydroxy-3-methylindolin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-hydroxy-3-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. This interaction can lead to the inhibition of key enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-3-hydroxy-3-methylindolin-2-one can be compared with other fluorinated indole derivatives, such as:
5-Fluoro-3-hydroxy-1-methylindolin-2-one: Similar in structure but with a different substitution pattern, leading to variations in biological activity.
5-Fluoro-3-phenylindolin-2-one: Contains a phenyl group, which can alter its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological behavior.
Eigenschaften
Molekularformel |
C9H8FNO2 |
---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
5-fluoro-3-hydroxy-3-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H8FNO2/c1-9(13)6-4-5(10)2-3-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12) |
InChI-Schlüssel |
RUIXZWIBCQQCPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)F)NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.